![molecular formula C6H3ClN4O2 B13739872 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the commercially available 2-chloro-3-nitropyridine. The process involves nucleophilic substitution of the halogen in the pyridine ring, followed by reduction of the nitro group to form the desired imidazo[4,5-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Common reducing agents include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The chlorine atom can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen with palladium on carbon, Raney nickel, and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-7-amino-1H-imidazo[4,5-c]pyridine .
Wissenschaftliche Forschungsanwendungen
4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential antiviral activity and is used in the synthesis of antiviral agents.
Industry: The compound is used in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it modulates the activity of the GABA A receptor, which plays a crucial role in the central nervous system . The compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-1H-imidazo[4,5-c]pyridine: Similar in structure but lacks the nitro group.
7-nitro-1H-imidazo[4,5-c]pyridine: Similar but lacks the chlorine atom.
4-chloro-7-amino-1H-imidazo[4,5-c]pyridine: A reduction product of 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various research and industrial applications .
Eigenschaften
IUPAC Name |
4-chloro-7-nitro-3H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-5-4(9-2-10-5)3(1-8-6)11(12)13/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJIDRWGWWHUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)NC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
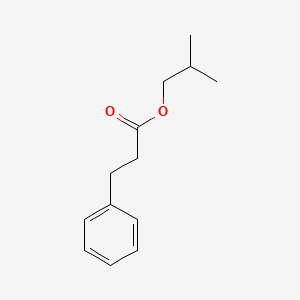
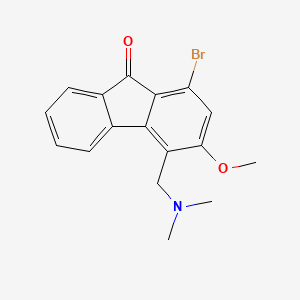
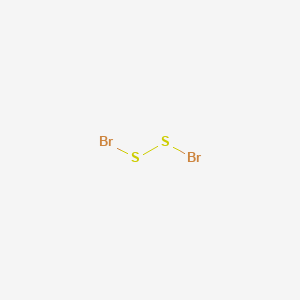
![2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate](/img/structure/B13739810.png)
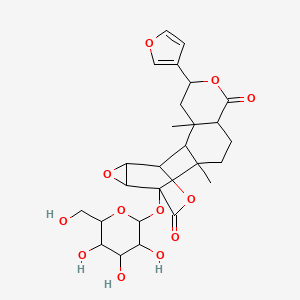
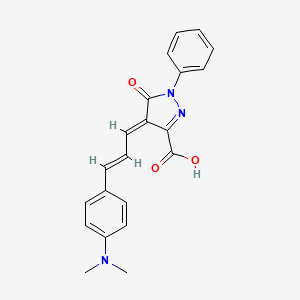
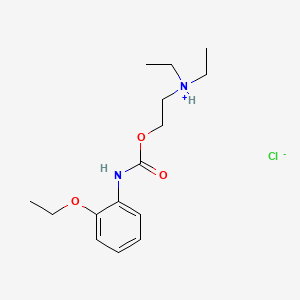
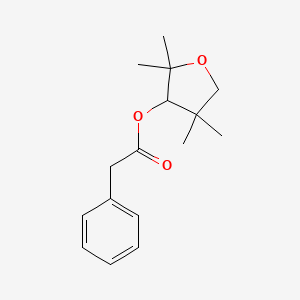


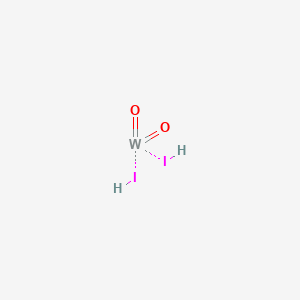

![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)

